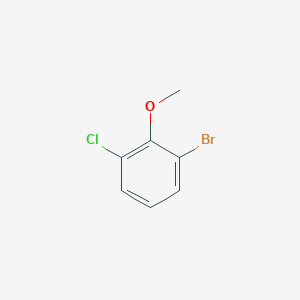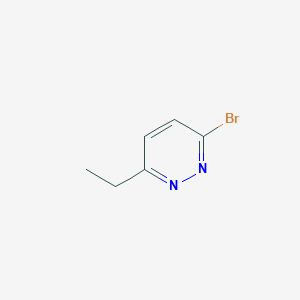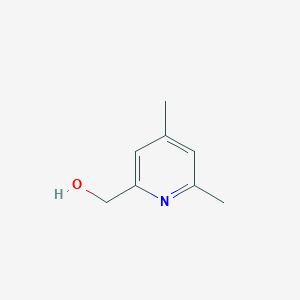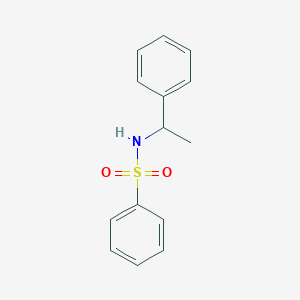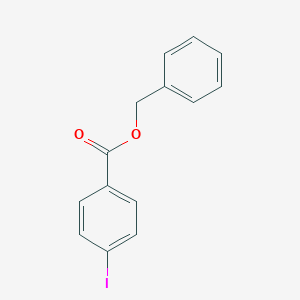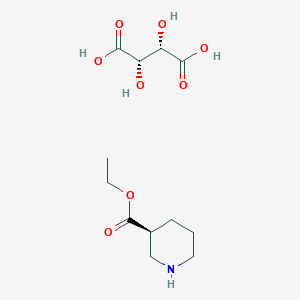![molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0](/img/structure/B173261.png)
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
Overview
Description
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde (5-Cl-IPA) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde that is used as a reagent for the synthesis of other compounds. 5-Cl-IPA is also known as 5-chloro-1H-imidazo[1,2-a]pyridine-3-carbaldehyde or 5-chloro-1H-imidazo[1,2-a]pyridine-3-carboxaldehyde.
Scientific Research Applications
Synthesis and Fluorescent Molecular Rotors
Jadhav and Sekar (2017) discussed the synthesis of a library of fluorescent molecular rotors (FMRs) starting from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs exhibit significant viscosity sensitivity, showcasing their potential in sensing applications due to their enhanced emission in viscous environments, which could be pivotal for biological imaging and diagnostics (Jadhav & Sekar, 2017).
Heterocyclic Chalcones and Coordination Polymers
Research by Quiroga et al. (2010) elaborates on the preparation of heterocyclic chalcones using Vilsmeier–Haack reaction, demonstrating the compound's utility in constructing complex molecular architectures. This work highlights its role in synthetic chemistry for creating compounds with potential pharmacological activities (Quiroga et al., 2010).
Furthermore, Jiang and Yong (2019) synthesized novel coordination polymers based on a 3-position substituted imidazo[1,2-a]pyridine ligand, showcasing the compound's utility in materials science for developing photoluminescent and magnetic materials. This exploration into coordination chemistry underscores the potential for creating novel materials with unique electronic and optical properties (Jiang & Yong, 2019).
Optical Properties and Materials Science
A study on the synthesis, characterization, and optical properties of novel oxadiazole derivatives by Ge et al. (2014) demonstrates the application of imidazo[1,2-a]pyridine derivatives in developing materials with distinct fluorescence characteristics. This research contributes to the understanding of how structural modifications can influence the optical properties of organic compounds, which is crucial for the design of new materials for optoelectronic applications (Ge et al., 2014).
properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEISTVLNANHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

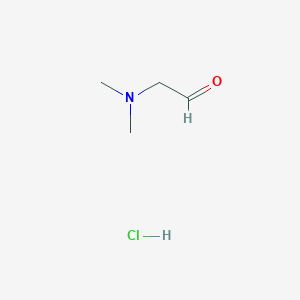
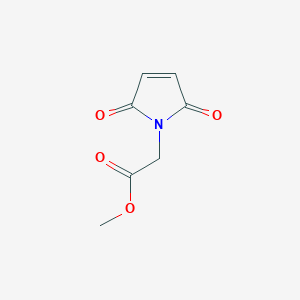
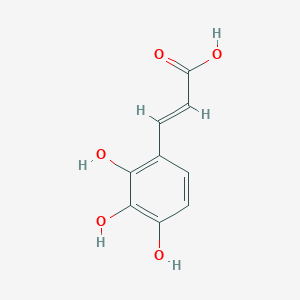
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
